molecular formula C8H14O2 B094108 7-Octenoic acid CAS No. 18719-24-9

7-Octenoic acid

Cat. No. B094108
CAS RN: 18719-24-9
M. Wt: 142.2 g/mol
InChI Key: OZYYQTRHHXLTKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-octenoic acid has been explored in several studies. For instance, the synthesis of the sugar portion of octosyl acids A and B was achieved starting from 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, although the compound obtained was found to be acid-liable and underwent furanose-ring opening upon treatment with dilute hydrochloric acid in methanol . Another study reported a new protocol for synthesizing 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids through a multi-component coupling reaction involving aldehydes, amides, and maleic anhydride, which resulted in higher yields than standard multi-step sequences . Additionally, the synthesis of enantiomerically pure 3-hydroxypipecolic acids was achieved from methyl 7-methyl-3-oxo-6-octenoate, involving asymmetric hydrogenation and electrophilic amination .

Molecular Structure Analysis

The molecular structure and reaction pathways of this compound on copper surfaces were studied using a combination of spectroscopic methods, temperature-programmed desorption, scanning-tunneling microscopy, and density functional theory calculations. The study found that this compound adsorbs molecularly on copper in a flat-lying configuration at low coverages and becomes more upright as the coverage increases .

Chemical Reactions Analysis

Upon heating, the adsorbed this compound deprotonates to form an η^2-7-octenoate species, which initially lies flat but starts to tilt at higher temperatures, leading to decarbonylation and the evolution of carbon dioxide and hydrogen. This process results in the deposition of carbon on the surface, indicating the onset of graphitization . The synthesis of 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) also involves a series of reactions, including protection of hydroxyl groups, chain extension via Wittig reaction, epoxidation, and reduction steps .

Physical and Chemical Properties Analysis

The studies provided do not directly report on the physical and chemical properties of this compound itself. However, the research on related compounds and their synthesis processes indirectly suggests that this compound and its derivatives are reactive and can undergo various chemical transformations. The adsorption behavior on copper surfaces and the formation of self-assembled monolayers indicate that this compound has specific interactions with metal surfaces, which could be relevant for applications in surface chemistry and materials science .

Scientific Research Applications

  • Surface Chemistry and Material Science : 7-Octenoic acid has been studied for its adsorption and reaction pathways on copper. It shows unique behaviors like deprotonation and formation of carbonaceous layers, which are relevant for surface modification and material science applications (Bavisotto et al., 2021).

  • Organic Synthesis : In the field of organic synthesis, this compound derivatives have been used in the stereoselective synthesis of complex molecules. For instance, it has been utilized in studies directed toward the synthesis of the octenoic acid moiety of cryptophycins, which are potent antitumor agents (Chakraborty & Das, 2000).

  • Polymer Science : This acid has been employed in producing unsaturated polyesters using Pseudomonas oleovorans. These polyesters contain mainly unsaturated C8 units, indicating its utility in biosynthetic and polymer research (Fritzsche et al., 1990).

  • Medicinal Chemistry : In medicinal chemistry, derivatives of this compound have been synthesized for specific applications, like the development of a new family of fused bicyclic β-lactams (Bachi & Bar-Ner, 1993).

  • Enzyme Inhibition : It has been used to synthesize olefinic peptides that exhibit inhibitory activity against renin, an enzyme involved in blood pressure regulation. This demonstrates its potential in developing new pharmaceuticals (Johnson, 1984).

  • Antibiotic Synthesis : A palladium-catalyzed coupling reaction using an organotin reagent with acrylate functionality, derived from this compound, has been used to synthesize precursors for macrolide antibiotics (Labadie & Stille, 1983).

  • Catalysis Research : Its analogues have been explored in catalytic allylation processes, adding to the understanding of reaction mechanisms in synthetic chemistry (Leont’eva et al., 2006).

  • Asymmetric Synthesis : It has been used in the synthesis of enantiomers of trans 3-hydroxypipecolic acid, which is significant in asymmetric synthesis and pharmaceutical chemistry (Greck et al., 1996).

  • Nucleic Acid Research : Modifications of DNA with octadiynyl side chains, where this compound derivatives play a role, have been explored for potential applications in biotechnology and therapeutic research (Seela et al., 2008).

  • Biosynthesis Studies : Its role in the biosynthesis of unusual amino acids in cyclosporin A has been studied, highlighting its importance in natural product synthesis and enzymology (Offenzeller et al., 1993).

  • Photoreactive Compounds : Research on hydrophobic coumaryl esters, which can release caged acids like this compound derivatives upon photolysis, has implications in photochemistry and material science (Kamatham et al., 2016).

  • Drug Delivery Systems : Derivatives of this compound have been utilized in the development of targeted drug delivery systems, demonstrating its potential in enhancing the efficacy of cancer therapies (Huo et al., 2012).

  • Lipid Research : Its transformation into linoleic acid in laying hens provides insights into lipid metabolism and nutrition science (Reiser et al., 1962).

  • Chemical Synthesis : Methods have been developed for synthesizing biologically important derivatives of pelargonic acid, including isomeric octenoic acids, demonstrating its versatility in chemical synthesis (Unanyan et al., 1967).

  • Environmental Health : Monitoring data on the exposure to fragrance chemicals like this compound derivatives helps in understanding environmental and public health impacts (Pluym et al., 2020).

  • Protein Research : The study of zinc-binding domains in proteins, where this compound derivatives could play a role, contributes to our understanding of protein structure and function (Miller et al., 1985).

Mechanism of Action

Target of Action

7-Octenoic acid primarily targets copper substrates . Copper is a transition metal that plays a crucial role in various biochemical processes, including electron transfer in redox reactions, and serves as a cofactor for enzymes .

Mode of Action

The interaction of this compound with its target, copper, involves a series of steps . Initially, this compound adsorbs molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages . As the coverage increases, it becomes more upright . It then deprotonates following adsorption at around 300 K to form an η2-7-octenoate species . This species also lies flat at low coverages but forms a more vertical self-assembled monolayer as the coverage increases .

Biochemical Pathways

The biochemical pathways affected by this compound involve a series of reactions . Upon heating, the 7-octenoate species starts to tilt, producing a small amount of carbon dioxide at approximately 550 K and some hydrogen in a peak at around 615 K . The majority of the decarbonylation occurs at around 650 K when CO2 and hydrogen evolve simultaneously . Approximately half of the carbon is deposited on the surface as oligomeric species that undergo further dehydrogenation to evolve more hydrogen at around 740 K .

Result of Action

The result of the action of this compound is the formation of a carbonaceous layer on the surface, which contains hexagonal motifs connoting the onset of graphitization of the surface . This suggests that this compound may have potential applications in materials science, particularly in the development of carbon-based materials .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the adsorption and subsequent reactions of this compound on copper occur under specific temperature conditions in an ultrahigh vacuum . Therefore, the efficacy and stability of this compound are likely to be highly dependent on these environmental conditions .

Safety and Hazards

7-Octenoic acid is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .

Biochemical Analysis

Biochemical Properties

The exact role of 7-Octenoic acid in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to adsorb molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages, becoming more upright as the coverage increases .

Cellular Effects

One study has shown that this compound, along with other compounds, showed anticancer activities by inducing cell cycle arrest and triggering apoptosis through suppressed Bcl-2 expression which subsequently promotes activation of caspase 3, indicators for the apoptosis pathway .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves several steps. After adsorption, it deprotonates at approximately 300 K to form an η2-7-octenoate species . This species lies flat at low coverages but forms a more vertical self-assembled monolayer as the coverage increases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, heating causes the 7-octenoate species to start to tilt, which produces a small amount of carbon dioxide at approximately 550 K and some hydrogen in a peak at approximately 615 K .

Metabolic Pathways

It is known that this compound undergoes several transformations, including decarbonylation and dehydrogenation .

Transport and Distribution

It is known that this compound can adsorb on surfaces such as copper, suggesting that it may interact with transporters or binding proteins .

Subcellular Localization

Given its interactions with various biomolecules and its ability to form self-assembled monolayers, it is possible that it may be localized to specific compartments or organelles within the cell .

properties

IUPAC Name

oct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2H,1,3-7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYYQTRHHXLTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337674
Record name 7-Octenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18719-24-9
Record name 7-Octenoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Octenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Octenoic acid
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Record name 7-OCTENOIC ACID
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Synthesis routes and methods I

Procedure details

To a stirred solution of 152 g of oct-7-en-1-ol (prepared in Example 22 B-1) in 3.4 liters of acetone there was added 1.4 M of Jones Reagent (986 ml) while the mixture was maintained at less than 10° C. The mixture was stirred for 10 min and was quenched with 100 ml of isopropanol. The acetone volume was reduced in vacuo and the residue was diluted with water and extracted three times with equal volumes of ethyl acetate. The combined ethyl acetate extracts were washed two times with water, then with saturated aqueous sodium chloride, dried over magnesium sulfate and evaporated in vacuo to yield 164 g of the title compound having the following physical characteristics:
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Synthesis routes and methods II

Procedure details

2-heptenoic acid; 3-heptenoic acid; 4-heptenoic acid; 5-hetpenoic acid; 6-heptenoic acid; 2-hexenoic acid;
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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